1'-benzylspiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one
Overview
Description
1’-Benzylspiro[1,3-benzoxazine-2,4’-piperidin]-4(3H)-one is a complex heterocyclic compound that features a unique spiro structure. This compound is part of the benzoxazine family, which is known for its diverse applications in pharmaceuticals and materials science. The spiro linkage in this compound introduces significant rigidity and stability, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1’-benzylspiro[1,3-benzoxazine-2,4’-piperidin]-4(3H)-one typically involves a multi-step process. One common synthetic route includes the Mannich reaction, where a phenol, an amine, and formaldehyde are used to form the benzoxazine ring . The spiro linkage is then introduced through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct formation of the spiro structure . Industrial production methods may involve optimizing these reactions for scale, using continuous flow reactors and other advanced techniques to increase yield and purity.
Chemical Reactions Analysis
1’-Benzylspiro[1,3-benzoxazine-2,4’-piperidin]-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
1’-Benzylspiro[1,3-benzoxazine-2,4’-piperidin]-4(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 1’-benzylspiro[1,3-benzoxazine-2,4’-piperidin]-4(3H)-one involves its interaction with various molecular targets. The spiro structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. This can lead to changes in cellular pathways, influencing processes such as signal transduction and gene expression . The exact pathways involved depend on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
1’-Benzylspiro[1,3-benzoxazine-2,4’-piperidin]-4(3H)-one can be compared with other benzoxazine derivatives and spiro compounds:
Benzoxazine Derivatives: Compounds like 3-phenyl-2,4-dihydro-1,3-benzoxazine share the benzoxazine ring but lack the spiro linkage, resulting in different chemical and physical properties.
Spiro Compounds: Other spiro compounds, such as spiro[cyclohexane-1,2’-indoline], have different ring systems and substituents, leading to variations in stability and reactivity.
The uniqueness of 1’-benzylspiro[1,3-benzoxazine-2,4’-piperidin]-4(3H)-one lies in its combination of the benzoxazine ring and spiro structure, which imparts distinct properties useful in various applications.
Properties
IUPAC Name |
1'-benzylspiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c22-18-16-8-4-5-9-17(16)23-19(20-18)10-12-21(13-11-19)14-15-6-2-1-3-7-15/h1-9H,10-14H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFAHOKVZJFMHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)C3=CC=CC=C3O2)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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